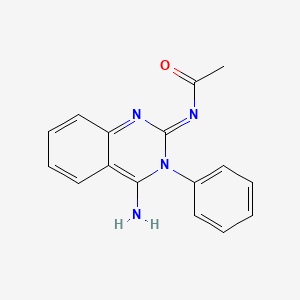
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is a chemical compound with the molecular formula C16H14N4O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing and microwave irradiation, to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide involves the inhibition of specific enzymes and pathways. For instance, as a PARP-1 inhibitor, it interferes with the enzyme’s ability to repair DNA, leading to cell death in cancer cells. The compound binds to the active site of PARP-1, preventing the enzyme from catalyzing the repair of single-stranded DNA breaks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: A well-known PARP-1 inhibitor with a similar quinazolinone core.
Rucaparib: Another PARP-1 inhibitor with structural similarities.
Niraparib: Shares the quinazolinone scaffold and exhibits similar biological activities.
Uniqueness
N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PARP-1 with high specificity makes it a promising candidate for further development as an antitumor agent .
Eigenschaften
Molekularformel |
C16H14N4O |
|---|---|
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
N-(4-amino-3-phenylquinazolin-2-ylidene)acetamide |
InChI |
InChI=1S/C16H14N4O/c1-11(21)18-16-19-14-10-6-5-9-13(14)15(17)20(16)12-7-3-2-4-8-12/h2-10H,17H2,1H3 |
InChI-Schlüssel |
XBQJTMDRZFPEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C1N=C2C=CC=CC2=C(N1C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


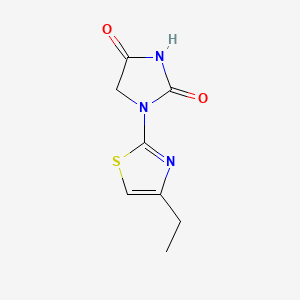
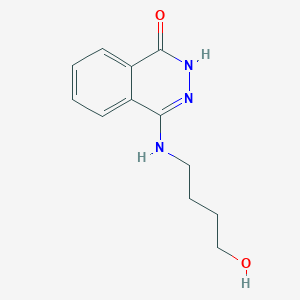
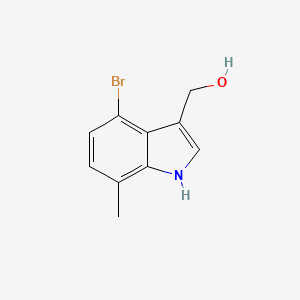
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
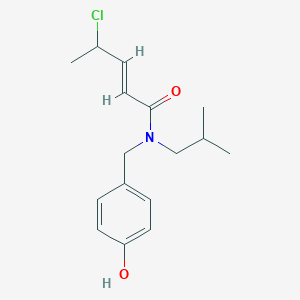
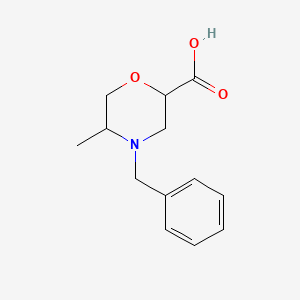
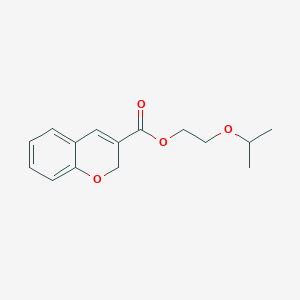
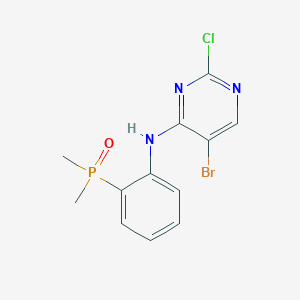
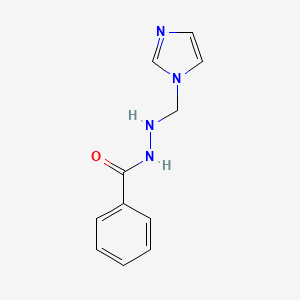

![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
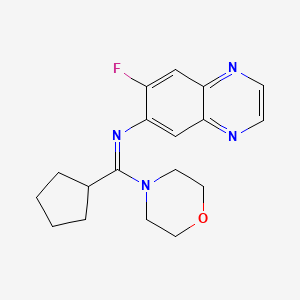
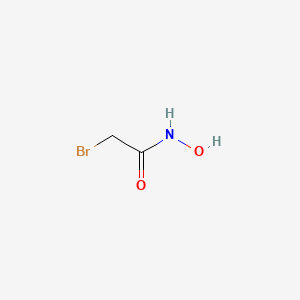
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)
